2-(2,5-Dichlorobenzoyl)-6-methylpyridine
Overview
Description
“2,5-Dichlorobenzoyl chloride” is a chemical compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It’s commonly used in laboratory settings .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of “2,5-Dichlorobenzoyl chloride” has been confirmed by various methods including nuclear magnetic resonance and infrared spectroscopy . The compound crystallizes in triclinic space group P ī .Physical And Chemical Properties Analysis
“2,5-Dichlorobenzoyl chloride” is a solid at 20 degrees Celsius . It has a refractive index of 1.59 . It’s soluble in toluene .Scientific Research Applications
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Synthetic Strategies of Benzoxazoles
- Field : Synthetic Organic Chemistry
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
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Friedel-Crafts Acylation of Benzene Derivatives
- Field : Organic Chemistry
- Application : Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds . This is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
- Methods : The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems . The author tries to cover all the literature in this area .
- Results : Some of the methods described are useful in organic synthesis, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
- Preparation of Substituted Poly (2,5-benzophenone)s and Their Copolymers
- Field : Polymer Chemistry
- Application : The monomers were prepared by Friedel–Crafts catalyzed reaction of 2, 5-dichlorobenzoyl chloride and several aromatic compounds . These monomers can be used to prepare substituted poly (2,5-benzophenone)s and their copolymers .
- Methods : The Friedel–Crafts reaction is a type of electrophilic aromatic substitution. The reaction starts by the Lewis acid binding to the halogen atom on the acyl chloride, forming a complex which improves the electrophilicity of the carbonyl carbon . The benzene’s nucleophilic pi electrons attack the positively charged carbonyl carbon, and the complex dissociates, restoring the aromaticity .
- Results : The resulting product is a substituted benzophenone, which can be further reacted to form various polymers .
- Friedel-Crafts Acylation of Benzene Derivatives Using Various Catalytic Systems
- Field : Organic Chemistry
- Application : Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems . Some of the methods described above are useful in organic synthesis, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals and fragrances .
- Methods : The author tries to cover all the literature in this area . The ability to manipulate or modify substrates containing a variety of functional groups can simplify a synthetic sequence and improve overall product yields .
- Results : Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals and fragrances .
Safety And Hazards
properties
IUPAC Name |
(2,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXYWJHIQYOSJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)-6-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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